molecular formula C15H20O4 B254146 Ethyl (4,5-dimethyl-2-propionylphenoxy)acetate

Ethyl (4,5-dimethyl-2-propionylphenoxy)acetate

Cat. No. B254146
M. Wt: 264.32 g/mol
InChI Key: KIUKEASRBRXRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4,5-dimethyl-2-propionylphenoxy)acetate, also known as ethyl 4,5-dimethyl-2-(propionyloxy)phenylacetate, is a chemical compound that has been widely used in scientific research. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound has been studied for its various properties, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of Ethyl (4,5-dimethyl-2-propionylphenoxy)acetate (4,5-dimEthyl (4,5-dimethyl-2-propionylphenoxy)acetate-2-propionylphenoxy)acetate is not fully understood. However, it has been suggested that it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been suggested that this compound may have antioxidant properties, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Ethyl (4,5-dimEthyl (4,5-dimethyl-2-propionylphenoxy)acetate-2-propionylphenoxy)acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to have antioxidant properties, which could contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

Ethyl (4,5-dimEthyl (4,5-dimethyl-2-propionylphenoxy)acetate-2-propionylphenoxy)acetate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Ethyl (4,5-dimethyl-2-propionylphenoxy)acetate (4,5-dimEthyl (4,5-dimethyl-2-propionylphenoxy)acetate-2-propionylphenoxy)acetate. One potential area of study is its potential as an anti-inflammatory agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another potential area of study is its potential as a treatment for Alzheimer's disease. Preliminary studies have shown promising results, but further research is needed to determine its safety and efficacy in humans. Additionally, this compound could be used as a building block for the synthesis of other compounds, which could have potential therapeutic applications.

Synthesis Methods

Ethyl (4,5-dimEthyl (4,5-dimethyl-2-propionylphenoxy)acetate-2-propionylphenoxy)acetate can be synthesized through a reaction between 4,5-dimEthyl (4,5-dimethyl-2-propionylphenoxy)acetate-2-hydroxyacetophenone and Ethyl (4,5-dimethyl-2-propionylphenoxy)acetate chloroacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified through distillation or column chromatography.

Scientific Research Applications

Ethyl (4,5-dimEthyl (4,5-dimethyl-2-propionylphenoxy)acetate-2-propionylphenoxy)acetate has been used in various scientific research applications, including as a flavor and fragrance ingredient, as well as a building block for the synthesis of other compounds. It has been studied for its potential as an anti-inflammatory agent, and as a potential treatment for Alzheimer's disease.

properties

Product Name

Ethyl (4,5-dimethyl-2-propionylphenoxy)acetate

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 2-(4,5-dimethyl-2-propanoylphenoxy)acetate

InChI

InChI=1S/C15H20O4/c1-5-13(16)12-7-10(3)11(4)8-14(12)19-9-15(17)18-6-2/h7-8H,5-6,9H2,1-4H3

InChI Key

KIUKEASRBRXRDR-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=C(C=C1OCC(=O)OCC)C)C

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1)C)C)OCC(=O)OCC

Origin of Product

United States

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